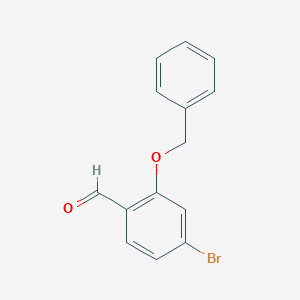

2-(Benzyloxy)-4-bromobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCCBXXJEDZGIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576671 | |

| Record name | 2-(Benzyloxy)-4-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142602-43-5 | |

| Record name | 4-Bromo-2-(phenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142602-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy)-4-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 4-bromo-2-(phenylmethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Benzyloxy)-4-bromobenzaldehyde chemical structure and properties

An In-depth Technical Guide to 2-(Benzyloxy)-4-bromobenzaldehyde: A Versatile Intermediate in Complex Molecule Synthesis

Introduction: Unveiling a Key Architectural Synthon

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. This compound emerges as a highly valuable intermediate, distinguished by its unique trifecta of functional groups: a reactive aldehyde, a stable benzyloxy protecting group, and a versatile bromine handle. This combination makes it a sought-after precursor for constructing complex molecular architectures, particularly in the realm of drug discovery and materials science.[1][2][3]

The molecule's design is inherently strategic. The aldehyde group serves as a gateway for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The benzyloxy group provides robust protection for a phenolic hydroxyl, which can be unveiled later in a synthetic sequence for further functionalization.[4] Crucially, the bromine atom, positioned at the 4-position of the benzaldehyde ring, is primed for participation in a wide array of powerful cross-coupling reactions, enabling the elaboration of the aromatic core.[5][6] This guide offers a comprehensive exploration of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

A thorough understanding of a compound's properties is the foundation of its effective application in research. This compound is a solid at room temperature, and its characteristics are well-defined.[1][2]

Physicochemical Data

The essential properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 142602-43-5 | [1][2] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1][2] |

| Molecular Weight | 291.14 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [7] |

| Melting Point | 55 - 58 °C | |

| Purity | Typically >97% | [1] |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform; slightly soluble in water. | [7][8] |

Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed by spectroscopic analysis. While a publicly available experimental spectrum for this specific isomer is limited, its features can be accurately predicted based on the analysis of structurally related compounds.[9][10]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The aldehyde proton (-CHO) will appear as a singlet in the downfield region (around 9.8-10.0 ppm). The aromatic protons of the benzaldehyde ring will exhibit complex splitting patterns influenced by the bromo and benzyloxy substituents. The five protons of the benzyl group will appear as a multiplet, and the methylene protons (-OCH₂-) will present as a characteristic singlet around 5.0-5.5 ppm.[9][11]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be distinguished by the aldehyde carbonyl carbon signal, resonating significantly downfield (typically >190 ppm).[12] The spectrum will also show signals for the aromatic carbons of both rings and the methylene carbon of the benzyloxy group.[10]

-

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum is expected to display a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound. A prominent fragmentation pathway involves the cleavage of the benzyl group, leading to the formation of a stable tropylium ion at m/z 91.[4]

Synthesis: A Protocol Grounded in Mechanistic Logic

The most common and efficient laboratory synthesis of this compound is achieved via the Williamson ether synthesis. This classic O-alkylation reaction provides a reliable route from the corresponding phenol, 4-bromo-2-hydroxybenzaldehyde.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the reaction mechanism. The reaction proceeds via a nucleophilic substitution (Sₙ2) pathway. A base, such as potassium carbonate (K₂CO₃), is essential to deprotonate the phenolic hydroxyl group of the starting material. This generates a more nucleophilic phenoxide ion, which then attacks the electrophilic methylene carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.[11] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is advantageous as it effectively solvates the cation (K⁺) while leaving the phenoxide anion relatively free to act as a nucleophile, thereby accelerating the reaction.[13]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 4-bromo-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF at room temperature, add potassium carbonate (2.0-2.5 equivalents). Stir the resulting suspension vigorously.

-

Reagent Addition: Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into cold water and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.[4][14]

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct and complementary reactivity of its three functional groups. This allows for a modular and sequential approach to building molecular complexity.

Key Chemical Transformations

-

Aldehyde Group: This is a versatile electrophilic center. It readily undergoes nucleophilic addition reactions, Knoevenagel and Wittig condensations to form carbon-carbon double bonds, and reductive amination to form substituted amines.[4][15] It can also be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further synthetic handles.

-

Bromo Group: The aryl bromide is an ideal substrate for a host of transition-metal-catalyzed cross-coupling reactions. This includes Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Heck coupling (with alkenes), which are foundational methods for elaborating the aromatic core.[6][16]

-

Benzyloxy Group: Functioning as a robust protecting group, it is stable to many reaction conditions used to modify the aldehyde and bromo groups. When desired, the benzyl group can be selectively cleaved, typically by catalytic hydrogenation (e.g., H₂, Pd/C), to unmask the phenolic hydroxyl group for subsequent reactions.[4][14]

Logical Relationship of Functional Group Reactivity

Caption: Potential synthetic transformations of the core compound.

Applications in Drug Discovery and Research

While this compound is primarily a building block, its structural motifs are prevalent in molecules designed for therapeutic intervention. Derivatives of benzyloxybenzaldehydes have shown significant potential in oncology and the study of neurodegenerative diseases.[13]

For example, structurally related benzyloxybenzaldehyde compounds have been investigated as potent and selective inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in various cancer stem cells and associated with chemoresistance.[13][17] The aldehyde functionality is a key feature for binding to the enzyme's active site. The synthetic pathway to these inhibitors often relies on the versatile chemistry described above, using the aldehyde for derivatization and the halogen for introducing further diversity via cross-coupling.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

-

Hazards: The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[18][19] It is harmful if swallowed.

-

Precautions for Safe Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[18][20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[18][20] Avoid breathing dust and wash hands thoroughly after handling.[18]

-

Conditions for Safe Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[18][19]

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its combination of a reactive aldehyde, a cleavable protecting group, and a cross-coupling-ready bromine atom provides chemists with a versatile and powerful tool for the synthesis of complex, high-value molecules. From constructing novel heterocyclic scaffolds to serving as a key intermediate in the development of potential therapeutic agents, its utility is broad and significant. A firm grasp of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage this synthon to its full potential in the advancement of chemical science.

References

-

PubChem. This compound | C14H11BrO2 | CID 15673062. [Online]. Available at: [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Online]. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. [Online]. Available at: [Link]

-

Wikipedia. 4-Bromobenzaldehyde. [Online]. Available at: [Link]

-

AD PHARMACHEM. 4-Bromo Benzaldehyde Physical and Chemical Properties. [Online]. Available at: [Link]

-

Wuxi Southward Chemical Auxiliary Co., Ltd. 4-Bromobenzaldehyde. [Online]. Available at: [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. This compound | 142602-43-5 [chemicalbook.com]

- 3. This compound | C14H11BrO2 | CID 15673062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. adpharmachem.com [adpharmachem.com]

- 8. 4-Bromobenzaldehyde [nanfangchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. aksci.com [aksci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 2-(Benzyloxy)-4-bromobenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-4-bromobenzaldehyde, a key organic intermediate in the synthesis of complex molecules for pharmaceutical and life sciences research. This document details the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis via Williamson ether synthesis, and explores its characterization through spectroscopic methods. Furthermore, this guide delves into the significant applications of this scaffold in drug discovery, particularly in the development of targeted therapeutics such as Aldehyde Dehydrogenase (ALDH) inhibitors. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage the synthetic versatility of this important building block.

Introduction

This compound is an aromatic aldehyde that has garnered significant interest as a versatile building block in medicinal chemistry. Its molecular architecture, featuring a reactive aldehyde group, a protective benzyloxy moiety, and a bromine atom on the phenyl ring, offers a powerful scaffold for the design and synthesis of novel therapeutic agents. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it a valuable precursor for creating libraries of compounds with potential biological activity.

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively cleaved under specific conditions to allow for further functionalization. The aldehyde group is a versatile handle for various chemical reactions, including nucleophilic additions, condensations, and reductive aminations. The bromine atom provides a site for cross-coupling reactions, enabling the introduction of additional molecular complexity. This unique combination of features makes this compound a sought-after intermediate in the synthesis of compounds targeting a range of diseases, most notably cancer.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value |

| CAS Number | 142602-43-5[1][2] |

| Molecular Formula | C₁₄H₁₁BrO₂[1][2] |

| Molecular Weight | 291.14 g/mol [1][2] |

| Appearance | Expected to be a solid |

| Purity | Typically >97% |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Synthesis and Mechanism

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established SN2 reaction involves the O-alkylation of a phenoxide with an alkyl halide.[3][4][5] In this case, 4-bromo-2-hydroxybenzaldehyde is deprotonated by a weak base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to form the desired ether linkage.

Synthetic Workflow

The overall synthetic workflow is a one-pot reaction that is typically high-yielding and straightforward to perform.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar benzyloxy-substituted aromatic compounds.

Materials:

-

4-Bromo-2-hydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-bromo-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add benzyl bromide (1.2 equivalents) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on both the benzaldehyde and benzyl rings, and the benzylic methylene protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | Aldehydic proton (-CHO) |

| ~7.8 | d | 1H | Aromatic proton (ortho to -CHO) |

| ~7.5-7.3 | m | 5H | Benzyl ring aromatic protons |

| ~7.2 | dd | 1H | Aromatic proton (meta to -CHO, ortho to -Br) |

| ~7.1 | d | 1H | Aromatic proton (ortho to -OCH₂Ph, meta to -Br) |

| ~5.2 | s | 2H | Benzylic methylene protons (-OCH₂Ph) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the benzylic methylene carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbonyl carbon (C=O) |

| ~160 | Aromatic carbon attached to the benzyloxy group |

| ~136 | Quaternary aromatic carbon of the benzyl group |

| ~135 | Aromatic carbon ortho to the aldehyde |

| ~129-127 | Aromatic carbons of the benzyl ring and benzaldehyde ring |

| ~125 | Quaternary aromatic carbon attached to the aldehyde |

| ~118 | Aromatic carbon ortho to the benzyloxy group |

| ~115 | Aromatic carbon attached to the bromine atom |

| ~71 | Benzylic methylene carbon (-OCH₂Ph) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the aldehyde C=O stretch and the C-O-C ether linkage.

| Wavenumber (cm⁻¹) | Assignment |

| ~3060, 3030 | Aromatic C-H stretching |

| ~2930, 2870 | Aliphatic C-H stretching (methylene) |

| ~1690 | C=O stretching (aldehyde) |

| ~1600, 1480 | C=C stretching (aromatic) |

| ~1250 | C-O-C stretching (asymmetric) |

| ~1030 | C-O-C stretching (symmetric) |

| ~550 | C-Br stretching |

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns. A key fragmentation pathway for benzylic ethers is the formation of a stable tropylium ion at m/z 91.[7] The presence of bromine will result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.

| m/z | Proposed Fragment Ion |

| 290/292 | [C₁₄H₁₁⁷⁹BrO₂]⁺ / [C₁₄H₁₁⁸¹BrO₂]⁺ (Molecular Ion) |

| 289/291 | [M-H]⁺ |

| 261/263 | [M-CHO]⁺ |

| 183/185 | [BrC₆H₄CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Applications in Drug Discovery and Development

This compound is a valuable precursor for the synthesis of biologically active molecules, particularly in the field of oncology.[6][8] Its derivatives have shown significant promise as inhibitors of enzymes implicated in cancer progression and chemoresistance.

Precursor for Aldehyde Dehydrogenase (ALDH) Inhibitors

A significant area of research has focused on the development of benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform.[8][9][10] ALDH1A3 is overexpressed in various cancers and is associated with cancer stem cells, which contribute to tumor recurrence and resistance to therapy.[8][9]

Caption: Inhibition of the ALDH1A3 signaling pathway.

By inhibiting ALDH1A3, these compounds can decrease the production of retinoic acid, a signaling molecule that promotes cell proliferation and survival in cancer cells. This disruption of the retinoic acid signaling pathway represents a promising therapeutic strategy.

In Vitro Inhibitory Activity of Benzyloxybenzaldehyde Derivatives

Several benzyloxybenzaldehyde derivatives have been synthesized and evaluated for their inhibitory activity against ALDH1A3. The half-maximal inhibitory concentration (IC₅₀) values for some of these compounds are presented in Table 2.

| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |

| ABMM-15 | 4-((4-Chlorobenzyl)oxy)benzaldehyde | ALDH1A3 | 0.23 | [8][9] |

| ABMM-16 | 4-(Benzyloxy)benzaldehyde | ALDH1A3 | 1.29 | [8][9] |

These results highlight the potential of the benzyloxybenzaldehyde scaffold for the development of potent and selective ALDH1A3 inhibitors. The aldehyde functionality serves as a key pharmacophore that can interact with the active site of the enzyme.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Inhalation: Avoid breathing dust. May cause respiratory irritation.[11][12]

-

Skin Contact: Causes skin irritation. In case of contact, wash skin thoroughly with soap and water.[11][12][13]

-

Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[11][12][13]

-

Ingestion: Harmful if swallowed. Do not eat, drink, or smoke when using this product.[11]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically valuable intermediate with significant potential in drug discovery and development. Its versatile structure allows for the creation of a wide range of derivatives, particularly those targeting key enzymes in cancer biology like ALDH1A3. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and insights into its characterization and applications. As research in targeted cancer therapies continues to advance, the utility of this and related scaffolds is expected to grow, offering new avenues for the development of novel and effective therapeutic agents.

References

-

E.B.R., A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]

-

University of California, Riverside. (n.d.). 12. The Williamson Ether Synthesis. UCR Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Wikipedia. (2023, November 29). Williamson ether synthesis. In Wikipedia. [Link]

-

E.B.R., A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. [Link]

-

Chem-Station. (2014, April 13). Williamson Ether Synthesis. Chem-Station Int. Ed. [Link]

-

PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Organic Syntheses Procedure. [Link]

-

ResearchGate. (2021, September 13). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. ResearchGate. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Benzaldehyde, 4-bromo- [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. ijceronline.com [ijceronline.com]

Solubility and stability of 2-(Benzyloxy)-4-bromobenzaldehyde

An In-depth Technical Guide to the Solubility and Stability of 2-(Benzyloxy)-4-bromobenzaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a key intermediate in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of properties to offer a foundational understanding of the molecule's behavior in various chemical environments. We will explore the theoretical underpinnings of its solubility based on its molecular architecture and provide a systematic, field-proven protocol for its experimental determination. Furthermore, this guide delves into the critical aspect of chemical stability, outlining the principles and methodologies of forced degradation studies to identify potential degradation pathways and establish stability-indicating analytical methods. The protocols and insights contained herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle, formulate, and analyze this versatile compound, ensuring both scientific integrity and project success.

Introduction to this compound

This compound is a polysubstituted aromatic aldehyde of significant interest in the synthesis of complex organic molecules. Its structure is characterized by three key functional moieties: a reactive aldehyde group, a stable benzyloxy protecting group, and a bromine atom on the phenyl ring. This unique combination makes it a valuable precursor for creating novel therapeutic agents and other high-value chemical entities.

The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and reductive aminations. The benzyloxy group provides robust protection for a phenolic hydroxyl, which can be selectively cleaved under specific conditions to allow for late-stage functionalization. The bromine atom offers a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds.

A thorough understanding of the solubility and stability of this intermediate is not merely academic; it is a prerequisite for successful process development, formulation, and regulatory compliance.[1] Inconsistent solubility can lead to poor reaction kinetics and purification challenges, while uncharacterized degradation can compromise the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] This guide provides the foundational knowledge and actionable protocols to master these critical parameters.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both reactive and analytical settings. The data for this compound, compiled from chemical databases and supplier information, are summarized below.[3][4]

| Property | Value | Source(s) |

| CAS Number | 142602-43-5 | [4][5] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [3][4] |

| Molecular Weight | 291.14 g/mol | [4] |

| IUPAC Name | This compound | [3] |

| Physical Form | Solid | [6] |

| Predicted logP | 3.8 - 4.5 (approx.) | Inferred from structure |

The molecule's structure, dominated by two phenyl rings and a bromine atom, imparts significant non-polar character. The ether linkage and aldehyde group introduce some polarity, but the large hydrophobic surface area is the primary driver of its solubility characteristics.

Solubility Profile

Theoretical Assessment: A "Like Dissolves Like" Perspective

The solubility of this compound is governed by its molecular structure. The large, non-polar benzyloxy and bromophenyl groups suggest that it will be sparingly soluble in highly polar solvents like water. Conversely, it is expected to be readily soluble in common organic solvents that can engage in van der Waals interactions and accommodate its bulky, aromatic structure.

-

In Polar Protic Solvents (e.g., Water, Ethanol): Solubility in water is expected to be very low. While ethanol can act as a hydrogen bond donor and acceptor, the compound's large hydrophobic nature will limit its solubility compared to smaller, more polar molecules.

-

In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF): Higher solubility is anticipated in these solvents due to favorable dipole-dipole interactions with the aldehyde and ether functionalities.

-

In Non-Polar Solvents (e.g., Dichloromethane, Toluene, Diethyl Ether): The compound is expected to exhibit high solubility in these solvents, which effectively solvate its aromatic rings.

Experimental Workflow for Qualitative Solubility

A systematic approach is essential for accurately determining a compound's solubility class.[7] The following workflow provides a self-validating method to classify this compound. The causality is clear: we test solvents in order of increasing and specific solvating power to probe the compound's functional groups.

Caption: Workflow for systematic qualitative solubility analysis.

Based on its structure, this compound is predicted to be insoluble in water, 5% NaOH, and 5% HCl, but soluble in concentrated H₂SO₄, placing it in Solubility Class N (Neutral) .

Typical Solubility Data Summary

The following table summarizes the expected solubility of this compound in common laboratory solvents. "Soluble" is typically defined as >30 mg/mL.

| Solvent | Type | Expected Solubility | Rationale |

| Water | Polar Protic | Insoluble | Large hydrophobic structure dominates. |

| Methanol / Ethanol | Polar Protic | Slightly Soluble | Limited by large non-polar domains. |

| Dichloromethane (DCM) | Chlorinated | Soluble | Good solvation of aromatic rings. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | Balances polarity and non-polar character. |

| Tetrahydrofuran (THF) | Ether | Soluble | Ether structure effectively solvates the molecule. |

| Toluene | Aromatic | Soluble | "Like dissolves like" principle with aromatic rings. |

| Hexanes | Non-Polar | Slightly Soluble | May require a co-solvent due to residual polarity. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Strong polar aprotic solvent. |

Stability Profile and Degradation Pathways

Stability is not an absolute property but a measure of a compound's resistance to chemical change under specific conditions. Forced degradation (or stress testing) is a systematic process to identify likely degradation pathways and products, which is a regulatory necessity in pharmaceutical development.[1][2][8]

Intrinsic Stability and Susceptible Moieties

The this compound molecule is generally stable under standard storage conditions (cool, dry, dark). However, two functional groups are susceptible to degradation under stress:

-

Aldehyde Group: This is the most reactive site. It is prone to oxidation to a carboxylic acid and may participate in other reactions under harsh pH or thermal conditions.

-

Benzyl Ether Linkage: While generally stable, this ether can be cleaved under strong acidic conditions or via hydrogenolysis.

Forced Degradation Studies: A Framework for Analysis

The goal of forced degradation is to induce 10-20% degradation of the parent compound to produce a representative sample of degradation products for analytical method development.[8] The following conditions are standard for stress testing.[9][10]

-

Acidic Hydrolysis: (e.g., 0.1 M HCl at 60-80 °C). Primarily targets the cleavage of the benzyl ether.

-

Basic Hydrolysis: (e.g., 0.1 M NaOH at 60-80 °C). May promote Cannizzaro-type reactions or other aldehyde condensations, though less likely to cleave the ether.

-

Oxidative Degradation: (e.g., 3% H₂O₂ at room temperature). The primary anticipated pathway is the oxidation of the aldehyde to the corresponding carboxylic acid.

-

Thermal Degradation: (e.g., solid sample at 105 °C or in solution). Assesses the general thermal lability of the molecule.

-

Photolytic Degradation: (e.g., exposure to UV/Vis light as per ICH Q1B guidelines). Probes for light-induced degradation pathways.

Anticipated Degradation Products

Based on the stress conditions, the following primary degradation products can be anticipated:

-

From Oxidation: 2-(Benzyloxy)-4-bromobenzoic acid.

-

From Acid Hydrolysis: 4-Bromo-2-hydroxybenzaldehyde and benzyl alcohol.

Identifying these products is crucial for developing a stability-indicating analytical method —a method that can accurately quantify the parent compound in the presence of its impurities and degradants.[10][11]

Key Experimental Protocols

Protocol: Qualitative Solubility Assessment

This protocol details the experimental execution of the workflow in Section 3.2.

-

Preparation: In a series of small, labeled test tubes, add approximately 25 mg of this compound.

-

Water Test: To the first tube, add 0.5 mL of deionized water. Vigorously shake or vortex for 30 seconds. Observe for dissolution. If insoluble, proceed to step 3.

-

NaOH Test: To a new tube, add 0.5 mL of 5% w/v NaOH solution. Shake and observe. The absence of acidic protons predicts insolubility.

-

HCl Test: To a new tube, add 0.5 mL of 5% v/v HCl solution. Shake and observe. The absence of a basic nitrogen predicts insolubility.

-

H₂SO₄ Test: (Perform in a fume hood with caution). To a new tube, add 0.5 mL of concentrated sulfuric acid. The oxygen atoms in the aldehyde and ether are expected to protonate, leading to dissolution.

-

Organic Solvents: Repeat the procedure with the organic solvents listed in Table 3.3 to confirm solubility for reaction and purification purposes.

Protocol: Stability-Indicating HPLC Method (SIM) Development

The development of a SIM is a cornerstone of pharmaceutical analysis.[12][13] The objective is to achieve baseline separation between the parent peak and all peaks generated during forced degradation. Reversed-phase HPLC (RP-HPLC) with UV detection is the standard approach.[13]

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Methodology:

-

Initial Conditions: Start with a generic gradient RP-HPLC method (e.g., C18 column, 4.6 x 150 mm, 5 µm; Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: Acetonitrile; Gradient: 5% to 95% B over 20 minutes; UV Detection at 254 nm).

-

Forced Degradation: Prepare samples according to the conditions in Section 4.2. Neutralize acidic and basic samples before injection.

-

Analysis: Inject the unstressed compound, a diluent blank, and each of the stressed samples.

-

Evaluation: Examine the chromatograms. The primary goal is to demonstrate specificity: the method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]

-

Optimization: If co-elution occurs, systematically adjust method parameters (gradient slope, mobile phase pH, column chemistry, temperature) to achieve separation.

-

Validation: Once the method is optimized, perform a full validation according to ICH Q2(R1) guidelines to demonstrate it is fit for purpose.

Summary and Recommendations

This compound is a hydrophobic, neutral compound with predictable solubility in a range of common organic solvents and very low solubility in water. Its primary chemical liabilities are the aldehyde and benzyl ether functionalities, which are susceptible to oxidative and hydrolytic degradation, respectively.

Recommendations for Handling and Storage:

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent thermal, hydrolytic, and photolytic degradation. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

Solvent Selection: For reactions, solvents like THF, Toluene, or DCM are excellent choices. For purification by chromatography, a solvent system such as Ethyl Acetate/Hexanes is appropriate.

-

Analytical Monitoring: When used in multi-step syntheses, it is critical to employ a validated, stability-indicating HPLC method to monitor the purity of the intermediate and ensure that no significant degradation has occurred prior to its use in the subsequent step.

By applying the principles and protocols outlined in this guide, researchers can confidently utilize this compound, ensuring the integrity of their experimental outcomes and the quality of their synthesized products.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Department of Chemistry, University of Calcutta. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

-

Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

-

Bioprocess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. Retrieved from [Link]

-

Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]

-

Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. Retrieved from [Link]

-

Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. The Pharma Review. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Carleton University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]

-

International Research Journal of Pharmaceutical and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

Dong, M. W., & Hu, G. (2022, June 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

-

Kendre, K., et al. (2023, February). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

-

Saimalakondaiah, D., et al. (n.d.). Stability Indicating HPLC Method Development and Validation. SciSpace. Retrieved from [Link]

-

AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]

-

Wikipedia. (n.d.). Bromobenzaldehyde. Retrieved from [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. This compound | C14H11BrO2 | CID 15673062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 142602-43-5 [chemicalbook.com]

- 5. keyorganics.net [keyorganics.net]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. ijtsrd.com [ijtsrd.com]

- 11. scispace.com [scispace.com]

- 12. irjpms.com [irjpms.com]

- 13. chromatographyonline.com [chromatographyonline.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Key Reactive Sites of 2-(Benzyloxy)-4-bromobenzaldehyde

Abstract

This compound is a trifunctional synthetic intermediate of considerable utility in medicinal chemistry and organic synthesis. Its molecular architecture, featuring an aldehyde, an aryl bromide, and a benzyloxy ether, provides three distinct and orthogonally reactive sites. This allows for a programmed, stepwise elaboration of the molecular scaffold, making it a valuable building block for the synthesis of complex, high-value molecules. This technical guide offers a comprehensive exploration of the reactivity at each of these functional groups. We will delve into the underlying chemical principles, provide field-proven experimental protocols for key transformations, and present a holistic view of how this reagent's unique characteristics can be leveraged in synthetic design.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound built on a benzaldehyde core. A bromine atom is substituted at the C4 position (para to the aldehyde), and a benzyloxy group (-OCH₂C₆H₅) is attached at the C2 position (ortho to the aldehyde). This arrangement of functional groups dictates the molecule's reactivity profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 142602-43-5 | [1][2][3] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1][4] |

| Molecular Weight | 291.14 g/mol | [1][2] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Purity | Typically >97% | [3] |

| Storage | Store in a cool, dry place away from strong oxidizing agents | [5] |

The Principle of Orthogonal Reactivity

The synthetic power of this compound lies in the orthogonal nature of its three key reactive sites. This means that each site can be addressed with a specific set of reagents and conditions without affecting the others, allowing for precise and controlled molecular construction. The three primary hubs of reactivity are:

-

The Aldehyde Group: An electrophilic center for nucleophilic additions and condensation reactions.

-

The Aryl Bromide: A handle for transition-metal-catalyzed cross-coupling reactions.

-

The Benzyloxy Ether: A robust protecting group for a phenolic hydroxyl, which can be selectively cleaved.

The strategic interplay of these sites is visualized below.

Caption: Core reactive sites on the this compound scaffold.

Site 1: Reactivity of the Aldehyde Group

The aldehyde functional group is a cornerstone of organic synthesis, primarily acting as an electrophile.[6] The carbonyl carbon is susceptible to attack by a wide range of nucleophiles. While the ortho-benzyloxy group may impart some steric hindrance against very bulky reagents, the aldehyde remains highly versatile for transformations such as condensation, oxidation, reduction, and carbon-carbon bond formation.[7][8]

Key Transformation: The Wittig Reaction

The Wittig reaction is a reliable method for converting aldehydes into alkenes using a phosphorus ylide.[7] This reaction is prized for its functional group tolerance and the predictable geometry of the resulting alkene.

Experimental Protocol: Wittig Olefination

This protocol describes the synthesis of 2-(benzyloxy)-4-bromo-1-styrylbenzene from this compound and benzyltriphenylphosphonium chloride.

Materials:

-

This compound (1.0 mmol)

-

Benzyltriphenylphosphonium chloride (1.1 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 mmol)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF in a flame-dried flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Add n-BuLi solution dropwise. The mixture will typically turn a deep orange or red color, indicating the formation of the phosphorus ylide.

-

Stir the ylide solution at room temperature for 1 hour.

-

Cool the solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired alkene.[7]

Caption: General workflow of the Wittig reaction.

Site 2: Reactivity of the Aryl Bromide

The carbon-bromine (C-Br) bond on the aromatic ring is an exceptionally valuable functional group for modern synthetic chemistry. It is a prime substrate for a multitude of transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C, C-N, and C-O bonds.[6][9] Reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings proceed readily at this site, often under mild conditions that leave the aldehyde and benzyloxy groups intact.

Key Transformation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (e.g., a boronic acid or ester). It is one of the most widely used methods for forming biaryl linkages.[9]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a representative Suzuki coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a reaction flask, add this compound, phenylboronic acid, the palladium catalyst, and the base.

-

Purge the flask with an inert gas (nitrogen or argon).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture (typically 80-100 °C) and stir until TLC or LC-MS analysis indicates the consumption of the starting aryl bromide.

-

Cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude biaryl product by column chromatography or recrystallization.

Caption: Deprotection of a benzyloxy group via catalytic hydrogenolysis.

Synthesis of the Core Scaffold

The title compound is most commonly prepared via a Williamson ether synthesis, a classic and reliable method for forming ethers. [10][11]This involves the O-alkylation of the corresponding phenol, 4-bromo-2-hydroxybenzaldehyde, with benzyl bromide in the presence of a weak base like potassium carbonate. [10][12]

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-Bromo-2-hydroxybenzaldehyde (1.0 eq)

-

Benzyl bromide (1.1-1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5-2.0 eq)

-

Solvent (e.g., Anhydrous DMF or Acetone)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Dissolve 4-bromo-2-hydroxybenzaldehyde in the anhydrous solvent in a round-bottom flask.

-

Add anhydrous potassium carbonate to the solution.

-

Add benzyl bromide dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound. [10]

Caption: Synthetic workflow for this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved from [Link]

-

AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2-Bromobenzaldehyde (1) with Benzamidine 2a. Retrieved from [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

OUCI. (n.d.). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Retrieved from [Link]

-

4-(Benzyloxy)benzaldehyde. (2008). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 142602-43-5 [chemicalbook.com]

- 3. keyorganics.net [keyorganics.net]

- 4. This compound | C14H11BrO2 | CID 15673062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. adpharmachem.com [adpharmachem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(Benzyloxy)-4-bromobenzaldehyde: A Versatile Bifunctional Precursor in Modern Organic Synthesis

Abstract

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(Benzyloxy)-4-bromobenzaldehyde emerges as a highly valuable and versatile bifunctional building block, particularly for researchers in medicinal chemistry and drug development.[1][2] Its structure is uniquely primed for orthogonal chemical transformations, featuring a reactive aldehyde for nucleophilic additions and condensations, a stable benzyloxy protecting group, and a carbon-bromine bond that serves as a robust handle for transition-metal-catalyzed cross-coupling reactions.[3] This guide provides an in-depth exploration of the synthesis, core reactivity, and strategic applications of this intermediate, offering field-proven insights, detailed experimental protocols, and a comprehensive analysis of its utility in the synthesis of bioactive compounds.

Synthesis and Physicochemical Profile

The strategic value of this compound begins with its accessible synthesis and well-defined properties.

Recommended Synthetic Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is through the Williamson ether synthesis.[4] This classical SN2 reaction involves the O-alkylation of a phenoxide with a benzyl halide. The causality behind this choice is its high efficiency and the commercial availability of the starting materials.

Starting Materials:

-

4-Bromo-2-hydroxybenzaldehyde[5]

-

Benzyl bromide or Benzyl chloride[5]

-

A suitable base (e.g., anhydrous Potassium Carbonate, K₂CO₃)

-

A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetone)[6]

Mechanism Rationale: The base, typically K₂CO₃, is crucial for deprotonating the phenolic hydroxyl group of 4-bromo-2-hydroxybenzaldehyde. This generates a more nucleophilic phenoxide ion. The polar aprotic solvent (DMF) facilitates the SN2 reaction pathway by solvating the potassium cation without strongly interacting with the phenoxide nucleophile, thus maximizing its reactivity towards the benzyl halide.[6]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

-

Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 4-bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).[6][7]

-

Solvent Addition: Add anhydrous DMF to dissolve the solids. Stir the suspension at room temperature for 20-30 minutes to ensure complete formation of the phenoxide.

-

Reagent Addition: Add benzyl bromide (1.1 - 1.2 eq) dropwise to the stirring suspension at room temperature.[6][7]

-

Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[6]

-

Work-up: After cooling to room temperature, pour the reaction mixture into deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate. Concentrate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure product.[6]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 142602-43-5 | [5][8] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [5][8][9] |

| Molecular Weight | 291.14 g/mol | [5][8] |

| Appearance | White to off-white solid | [10] |

| Purity | >97% (Typical) | [8] |

Spectroscopic Profile (Predicted):

-

¹H NMR: The spectrum is expected to show distinct signals for the aldehydic proton (~9.8-10.1 ppm), aromatic protons on both the benzaldehyde and benzyl rings (multiple signals between ~6.8-7.9 ppm), and the characteristic benzylic methylene protons as a singlet (~5.1-5.4 ppm).[4][11][12]

-

Mass Spectrometry: A key fragmentation pathway for benzylic ethers is the formation of a stable tropylium ion at m/z 91.[13] The molecular ion peak (M+) and M+2 peak, characteristic of a bromine-containing compound, would also be expected.

Core Reactivity: A Tale of Two Handles

The synthetic power of this compound lies in the orthogonal reactivity of its aldehyde and aryl bromide functionalities.[3] This allows for a stepwise, controlled approach to building molecular complexity.

Reactions at the Aldehyde Group

The electrophilic aldehyde group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

A. Claisen-Schmidt Condensation for Chalcone Synthesis

A prominent application is the base-catalyzed Claisen-Schmidt condensation with acetophenones or other enolizable ketones to form chalcones.[14] Chalcones are α,β-unsaturated ketones that serve as important scaffolds in medicinal chemistry, known for a wide range of biological activities.[14][15]

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a Chalcone Derivative

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired acetophenone derivative (1.0 eq) in ethanol.[14]

-

Catalyst Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) while stirring.[14]

-

Reaction: Allow the mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by TLC.[14]

-

Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl. The precipitated solid product is collected by vacuum filtration.[14]

-

Purification: The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol).[14]

B. Other Key Aldehyde Transformations The aldehyde functionality is amenable to a wide array of other transformations, including:

-

Reductive Amination: To form secondary and tertiary amines, a cornerstone reaction in drug discovery.[13]

-

Oxidation: To generate the corresponding 4-bromo-2-(benzyloxy)benzoic acid using oxidizing agents like potassium permanganate.[3]

-

Reduction: To form 4-bromo-2-(benzyloxy)benzyl alcohol using reducing agents like sodium borohydride.[3]

Reactions at the Carbon-Bromine Bond

The C-Br bond is an ideal site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new C-C, C-N, and C-O bonds.[3][10][18]

Caption: Key cross-coupling reactions at the C-Br position.

A. Suzuki-Miyaura Coupling This reaction is a powerful method for creating biaryl structures or introducing alkyl groups. The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) is critical for driving the catalytic cycle.[19][20]

General Protocol: Suzuki-Miyaura Coupling

-

Setup: In a reaction vessel, combine this compound (1.0 eq), a boronic acid or ester (1.2 eq), and a base such as K₂CO₃ (2.0 eq).[20]

-

Solvent and Degassing: Add a solvent system (e.g., dioxane/water) and degas the mixture with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the catalyst.[19]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Reaction: Heat the mixture (typically 90-100°C) under an inert atmosphere until TLC or GC-MS analysis indicates consumption of the starting material.[19][20]

-

Work-up: After cooling, dilute the mixture with an organic solvent and wash with water and brine. The organic layer is then dried and concentrated, followed by purification via column chromatography.

B. Buchwald-Hartwig Amination Essential for synthesizing aryl amines, which are prevalent in pharmaceuticals. This reaction couples the aryl bromide with a primary or secondary amine using a palladium catalyst and a specialized phosphine ligand.[21]

C. Other Cross-Coupling Reactions

-

Heck Coupling: Reacts with alkenes to form substituted styrenes.[19][22]

-

Sonogashira Coupling: Couples with terminal alkynes to produce aryl alkynes, using a dual palladium/copper catalytic system.

The Strategic Role of the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl.[13][23] Its stability to a wide range of reaction conditions (e.g., those used in cross-coupling and aldehyde manipulations) is a key advantage. When desired, it can be selectively removed via catalytic hydrogenation (e.g., H₂, Pd/C) to unmask the phenol, providing another site for functionalization. This deprotection step is a critical strategic consideration in multi-step syntheses.

Application Spotlight: Precursors to Bioactive Molecules

The true potential of this compound is realized when its orthogonal functionalities are exploited in the synthesis of complex, biologically active compounds. While direct applications of the bromo- derivative are emerging, the closely related fluoro- analog, 2-(Benzyloxy)-4-fluorobenzaldehyde, serves as an excellent proxy to demonstrate its potential in drug discovery.

Derivatives of benzyloxybenzaldehydes have shown significant promise as inhibitors of Aldehyde Dehydrogenase (ALDH), particularly the ALDH1A3 isoform, which is overexpressed in various cancers and is linked to cancer stem cells and chemoresistance.[16][24]

| Derivative Class | Biological Target | Therapeutic Area | Rationale for Use | Reference |

| Benzyloxybenzaldehyde Derivatives | Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Oncology | Inhibition of ALDH1A3 disrupts retinoic acid signaling, which is crucial for the survival of cancer stem cells. | [16][23][24] |

| Chalcones | Various (e.g., Tubulin, Kinases) | Oncology, Anti-inflammatory | The α,β-unsaturated ketone is a Michael acceptor that can covalently bind to protein targets. | [14][15] |

| Biaryl Amines | Kinases, GPCRs | Various | The biaryl amine scaffold is a common privileged structure in medicinal chemistry. | [21] |

Conclusion

This compound is far more than a simple aromatic aldehyde. It is a strategically designed synthetic intermediate that offers chemists two distinct and highly versatile reactive sites. The aldehyde group provides a gateway to a vast array of classical organic transformations, while the carbon-bromine bond opens the door to the powerful world of modern cross-coupling chemistry. This dual reactivity, combined with a stable and readily cleavable protecting group, makes it an invaluable precursor for the efficient and controlled synthesis of complex molecules. For researchers and professionals in drug development and materials science, mastering the application of this building block is a key step toward accelerating innovation.

References

- Benchchem. (2025). Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.

- Benchchem. (2025). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives.

- ChemicalBook. (2016). This compound synthesis.

- Benchchem. (2025). An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery.

- Benchchem. (2025). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry.

- Benchchem. (2025). Application Notes and Protocols: Aldol Condensation Reactions with 2-(Benzyloxy)-4-fluorobenzaldehyde.

- Benchchem. (2025). Comparative Analysis of the ¹H NMR Spectral Data of 2-(Benzyloxy)-4-fluorobenzaldehyde and Related Compounds.

- Benchchem. (2025). An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-(Benzyloxy)-4-fluorobenzaldehyde.

- Benchchem. (2025). Application Notes and Protocols for 2-(Allyloxy)-3-bromobenzaldehyde in Medicinal Chemistry.

- PubChem. This compound.

- Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.

- PubChem. 2-(Benzyloxy)benzaldehyde.

- Benchchem. (2025). The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide.

- Wikipedia. 4-Bromobenzaldehyde.

- Key Organics. This compound.

- Benchchem. (2025). A Comparative Guide to Spectroscopic Data for Intermediates in the Synthesis of 2-Benzyloxy-5-bromobenzylbromide.

- AD PHARMACHEM. 4-Bromo Benzaldehyde Intermediate Supplier.

- ChemicalBook. (2024). 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards.

- Benchchem. (2025). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-Chloro-4-bromobenzaldehyde in Modern Organic Synthesis.

- Benchchem. (2025). Technical Guide: 2-(Benzyloxy)-4-fluorobenzaldehyde.

- Benchchem. (2025). A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions.

-

Royal Society of Chemistry. (2020). Benzyloxycalix[17]arene supported Pd–NHC cinnamyl complexes for Buchwald–Hartwig C–N cross-couplings. Available at:

- YouTube. (2024). Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem.

- ResearchGate. (2023). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde.

Sources

- 1. adpharmachem.com [adpharmachem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. keyorganics.net [keyorganics.net]

- 9. This compound | C14H11BrO2 | CID 15673062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Benzyloxycalix[8]arene supported Pd–NHC cinnamyl complexes for Buchwald–Hartwig C–N cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 22. m.youtube.com [m.youtube.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

A Guide to Benzyloxy-Substituted Aromatic Compounds: Synthesis, Deprotection Strategies, and Applications

Abstract

The benzyloxy group is a cornerstone of modern organic synthesis and medicinal chemistry. Valued primarily for its role as a robust, yet readily cleavable, protecting group for hydroxyl and carboxyl functionalities, its influence extends beyond mere transient masking. Benzyloxy-substituted aromatic compounds are prevalent structural motifs in a myriad of biologically active molecules, acting as critical pharmacophores that modulate target engagement and pharmacokinetic properties.[1][2] This guide provides an in-depth exploration of the synthesis, strategic deprotection, and diverse applications of these compounds. We will delve into the causality behind common experimental choices, present validated protocols, and offer a comparative analysis of deprotection methodologies to empower researchers in drug development and complex molecule synthesis.

The Strategic Importance of the Benzyl Group

In multistep organic synthesis, the ability to selectively mask a reactive functional group while performing chemistry elsewhere on the molecule is paramount.[2] The benzyl group (Bn), typically introduced as a benzyl ether (-OBn), is one of the most widely used protecting groups for alcohols (phenols and aliphatic) for several key reasons:

-

Ease of Introduction: It is readily installed under mild conditions.

-

Robustness: Benzyl ethers are exceptionally stable across a wide spectrum of reaction conditions, including strongly acidic and basic media, and exposure to many oxidizing and reducing agents.[3]

-

Orthogonal Cleavage: The true power of the benzyl group lies in the unique and mild conditions required for its removal, primarily catalytic hydrogenolysis, which often leaves other protecting groups and sensitive functionalities intact.[4]

Beyond its role as a protecting group, the benzyloxy pharmacophore is a key structural feature in numerous therapeutic agents. Its incorporation can enhance lipophilicity, facilitate crucial π-π stacking interactions within enzyme active sites, and ultimately improve the potency and selectivity of drug candidates.[1][5]

Synthesis of Benzyloxy-Aromatic Compounds

The formation of the benzyl ether linkage is most commonly and efficiently achieved via the Williamson Ether Synthesis . This reaction proceeds through an SN2 mechanism, where an alkoxide or phenoxide nucleophile displaces a halide from a benzyl halide.

Causality in Experimental Design:

-

Base Selection: A base is required to deprotonate the hydroxyl group, forming the nucleophilic phenoxide. For phenols, relatively weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient due to the acidity of the phenolic proton.[6] Stronger bases like sodium hydride (NaH) are reserved for less acidic aliphatic alcohols.[4] The choice of K₂CO₃ is often favored for its low cost, moderate reactivity, and ease of removal.

-

Solvent Choice: Polar aprotic solvents such as acetone, N,N-dimethylformamide (DMF), or acetonitrile are ideal. They effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction.[6]

-

Benzylating Agent: Benzyl bromide (BnBr) is frequently used as it is more reactive than benzyl chloride (BnCl) due to bromide being a better leaving group. However, benzyl chloride can be a suitable, lower-cost alternative.[7]

Diagram: The Williamson Ether Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a benzyloxy-substituted aromatic compound.

Caption: General workflow for benzylation of a phenol.

Experimental Protocol: Synthesis of Methyl 4-(Benzyloxy)benzoate[6]

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous acetone (approx. 0.1 M solution).

-

Reaction: Under a nitrogen atmosphere, add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

-

Heating: Heat the reaction mixture to 55 °C and maintain for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Filter the solid salts (K₂CO₃ and KBr byproduct) through a pad of Celite, washing the filter cake with acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.[6][8]

Strategic Debenzylation: Choosing the Right Cleavage Method

The removal of the benzyl group is the most critical step in its use as a protecting group. The choice of method depends entirely on the functional groups present in the rest of the molecule. A poor choice can lead to undesired side reactions, low yields, or complete decomposition of a precious intermediate.

Comparative Analysis of Debenzylation Methods

The selection between debenzylation methods is a critical decision based on substrate compatibility.[9]

| Method | Reagents & Conditions | Pros | Cons & Incompatible Groups |

| Catalytic Hydrogenolysis | H₂ (gas), 10% Pd/C, RT, atmospheric pressure. Solvents: EtOH, MeOH, EtOAc.[10][11] | High yield, clean reaction, catalyst is recyclable, mild conditions. | Incompatible: Alkenes, alkynes, nitro groups, some Cbz groups (will also be reduced). Catalyst can be poisoned by sulfur-containing groups.[12] |

| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C, Hydrogen Donor (e.g., Ammonium Formate, Formic Acid, Cyclohexene).[3] | Avoids use of flammable H₂ gas, simple setup, mild conditions.[13] | Similar limitations to hydrogenolysis regarding reducible functional groups. Formic acid can be problematic for acid-sensitive substrates.[3] |

| Lewis Acid Cleavage | Boron Trichloride (BCl₃), -78 °C to 0 °C. Often with a cation scavenger (e.g., pentamethylbenzene).[14] | Excellent for substrates with reducible groups (alkenes, alkynes, etc.). Very chemoselective for aryl benzyl ethers.[14] | Reagent is highly corrosive and moisture-sensitive. Can cleave other acid-labile groups (e.g., Boc, silyl ethers). |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), often under visible light irradiation.[15] | Mild, non-reductive conditions. Tolerates a wide range of functional groups sensitive to hydrogenation.[15] | Primarily for electron-rich systems (e.g., p-methoxybenzyl ethers), though methods for simple benzyl ethers exist.[4] Can oxidize other sensitive moieties. |

| Dissolving Metal Reduction | Sodium (Na) metal, liquid ammonia (NH₃), -78 °C. (Birch Reduction conditions).[16] | Powerful method for stubborn benzyl ethers. Tolerant of groups sensitive to hydrogenation. | Reduces aromatic rings. Cryogenic and hazardous conditions. Can be difficult to scale.[9] |

Diagram: Decision-Making for Debenzylation

This flowchart provides a logical pathway for selecting an appropriate debenzylation method.

Caption: A decision tree for selecting a debenzylation protocol.

Experimental Protocol: Debenzylation via Catalytic Transfer Hydrogenation[13]

-